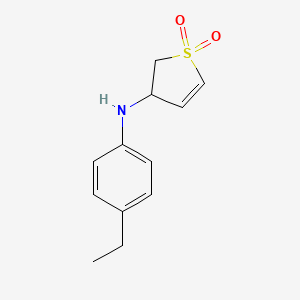![molecular formula C18H22N2O5S B4179124 N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4179124.png)
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide
Vue d'ensemble
Description
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, also known as ESI-09, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases.
Mécanisme D'action
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is a selective inhibitor of the RAC1-GEF interaction, which is involved in the regulation of cell migration and invasion. By inhibiting this interaction, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide can prevent the growth and metastasis of cancer cells, as well as reduce the production of pro-inflammatory cytokines in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to have a variety of biochemical and physiological effects. In cancer research, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to inhibit the growth and metastasis of cancer cells by reducing cell migration and invasion. In inflammation and autoimmune disorders, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to reduce the production of pro-inflammatory cytokines, which can improve disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide in lab experiments is its specificity for the RAC1-GEF interaction, which allows for targeted inhibition of this pathway. However, one limitation of using N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is its potential off-target effects, which can lead to unintended consequences in experimental systems.
Orientations Futures
There are many potential future directions for N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide research. One area of interest is in the development of N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide analogs that have improved potency and selectivity. Another area of interest is in the exploration of N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance therapeutic efficacy. Additionally, further research is needed to fully understand the potential applications of N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide in various diseases and to identify any potential limitations or side effects.
Applications De Recherche Scientifique
N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to inhibit the growth and metastasis of various cancer cell lines. In inflammation and autoimmune disorders, N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-25-17-8-6-5-7-16(17)19-18(21)13(2)20-26(22,23)15-11-9-14(24-3)10-12-15/h5-13,20H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQJDOKCITYFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2,3-difluorobenzyl)-2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4179043.png)

![5-oxo-1-[4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-3-pyrrolidinecarboxylic acid](/img/structure/B4179050.png)
![N-phenyl-N'-(2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethyl)urea](/img/structure/B4179064.png)
![5'-bromo-1'-methyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4179072.png)
![12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4179074.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4179084.png)
![5-butyl-8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4179091.png)

![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4179099.png)
![ethyl 1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4179102.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B4179107.png)
![(2,2-dimethylpropyl){5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4179115.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4179119.png)